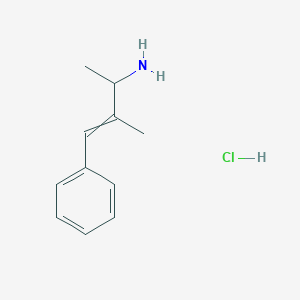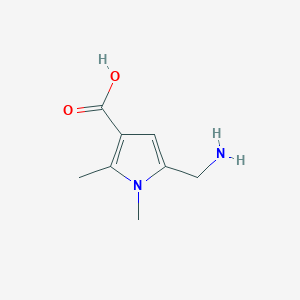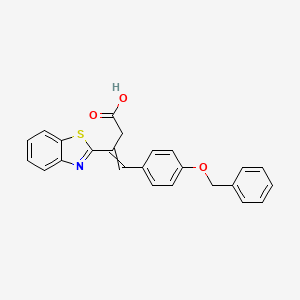
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is an organic compound that features a benzothiazole ring and a benzyloxy-phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of Benzyloxy-phenyl Group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.
Formation of But-3-enoic Acid Moiety: This step might involve a Heck reaction or a similar coupling reaction to introduce the alkenoic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyloxy group or the alkenoic acid moiety.
Reduction: Reduction reactions could target the double bond in the but-3-enoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the benzyloxy-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield saturated acids.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Polymer Chemistry: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, which are known for their biological activities.
Benzyloxy-phenyl Compounds: Such as 4-benzyloxybenzoic acid, which have applications in materials science.
Uniqueness
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is unique due to the combination of its structural features, which might confer specific biological activities or material properties not found in other compounds.
Propriétés
Formule moléculaire |
C24H19NO3S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27) |
Clé InChI |
KRFDRGKRBQQYEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


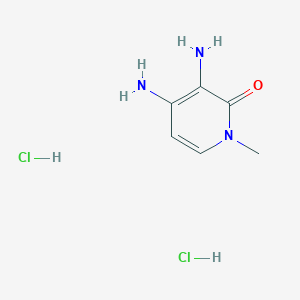
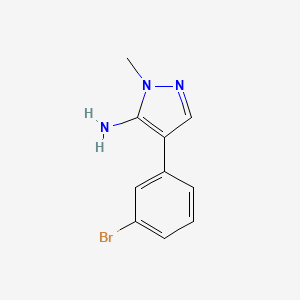
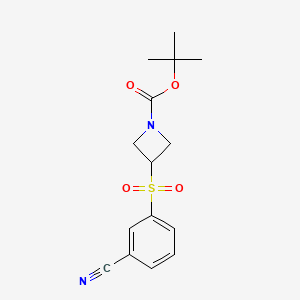
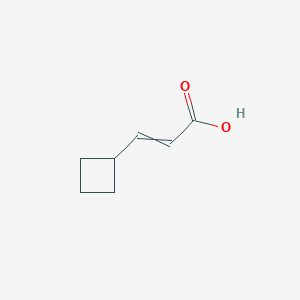
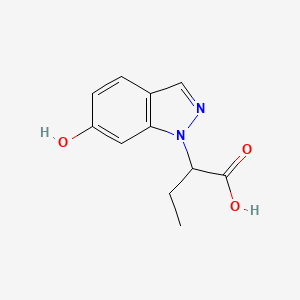

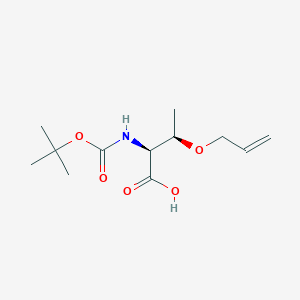

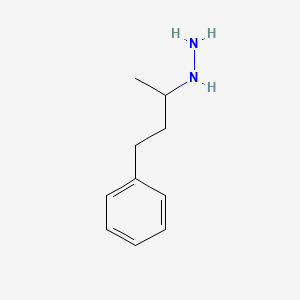
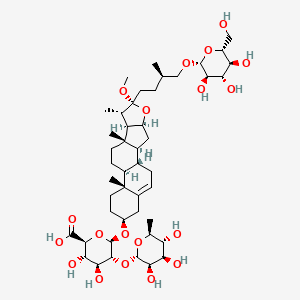
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
